

# Ravuconazole: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |
|----------------------|-----------------|-----------|--|--|
| Compound Name:       | Ravuconazole-d4 |           |  |  |
| Cat. No.:            | B066598         | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ravuconazole is an investigational triazole antifungal agent that has demonstrated a broad spectrum of activity against a wide range of clinically important fungal pathogens. This technical guide provides an in-depth overview of the in vitro and in vivo antifungal activity of ravuconazole, including detailed summaries of its efficacy against yeasts, molds, and dermatophytes. The document outlines the standardized experimental protocols used to determine its antifungal potency and presents a comprehensive collection of minimum inhibitory concentration (MIC) data. Furthermore, it visually details the mechanism of action of ravuconazole through a signaling pathway diagram and illustrates a typical experimental workflow for susceptibility testing. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new antifungal therapies.

#### Introduction

Ravuconazole (formerly BMS-207147 and ER-30346) is a potent, orally bioavailable triazole antifungal agent.[1] Structurally related to fluconazole and voriconazole, it exhibits a broad spectrum of antifungal activity.[1] The primary mechanism of action for ravuconazole, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is critical in the ergosterol biosynthesis pathway, an essential component of the fungal cell membrane.[2] Inhibition of this enzyme



disrupts the fungal cell membrane integrity, leading to cell death.[2] Fosravuconazole, a prodrug of ravuconazole, has been developed to improve its pharmacokinetic profile and has undergone Phase III clinical trials for the treatment of onychomycosis.[2][3] This document provides a detailed analysis of the antifungal spectrum of ravuconazole, supported by quantitative data and detailed experimental methodologies.

# In Vitro Antifungal Spectrum of Activity

Ravuconazole has demonstrated potent in vitro activity against a wide array of fungal pathogens, including yeasts, molds, and dermatophytes. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

#### **Activity Against Candida Species**

Ravuconazole exhibits excellent in vitro activity against a large and geographically diverse collection of Candida species, including isolates that are resistant to other azoles like fluconazole.[4][5][6] It is particularly potent against Candida albicans and has shown good activity against fluconazole-resistant strains.[5][6] While still effective, its activity is slightly less potent against Candida glabrata and Candida tropicalis.[4][6] Ravuconazole has also demonstrated good activity against the emerging multidrug-resistant pathogen Candida auris. [7][8]

Table 1: In Vitro Activity of Ravuconazole against Candida Species



| Fungal<br>Species       | Number of Isolates                         | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Reference(s |
|-------------------------|--------------------------------------------|----------------------|------------------|------------------------------|-------------|
| Candida<br>albicans     | 6970 (total<br>Candida<br>spp.)            | Not Specified        | Not Specified    | 0.03                         | [5][6]      |
| Candida<br>glabrata     | 6970 (total<br>Candida<br>spp.)            | Not Specified        | Not Specified    | 1-2                          | [5][6]      |
| Candida<br>krusei       | 6970 (total<br>Candida<br>spp.)            | Not Specified        | Not Specified    | 0.25                         | [5]         |
| Candida<br>tropicalis   | 26<br>(fluconazole-<br>resistant/S-<br>DD) | Not Specified        | Not Specified    | ≥1 (for 46% of isolates)     | [9]         |
| Candida<br>parapsilosis | Not Specified                              | Not Specified        | ≤0.03            | Not Specified                | [10]        |
| Candida auris           | 15                                         | Not Specified        | Not Specified    | Not Specified                | [7][8]      |

MIC<sub>50</sub> and MIC<sub>90</sub> represent the MIC values required to inhibit the growth of 50% and 90% of the isolates tested, respectively. S-DD: Susceptible-Dose Dependent

# **Activity Against Aspergillus Species**

Ravuconazole has demonstrated potent in vitro activity against various Aspergillus species, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[11][12][13] Its activity is comparable to or greater than other triazoles like itraconazole and voriconazole against many Aspergillus isolates.[12][13]

Table 2: In Vitro Activity of Ravuconazole against Aspergillus Species



| Fungal<br>Species        | Number of Isolates | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Reference(s |
|--------------------------|--------------------|----------------------|------------------|------------------------------|-------------|
| Aspergillus spp. (total) | 575                | Not Specified        | Not Specified    | Not Specified                | [11]        |
| Aspergillus fumigatus    | 114                | Not Specified        | ≤0.5             | Not Specified                | [13]        |
| Aspergillus flavus       | 13                 | Not Specified        | Not Specified    | Not Specified                | [12]        |
| Aspergillus<br>niger     | 22                 | Not Specified        | Not Specified    | Not Specified                | [12]        |
| Aspergillus terreus      | 8                  | Not Specified        | Not Specified    | Not Specified                | [12]        |

## **Activity Against Dermatophytes**

Ravuconazole is highly active against a broad range of dermatophytes, which are a common cause of skin, hair, and nail infections.[10][14][15] Its potent activity against these fungi supports the clinical development of its prodrug, fosravuconazole, for the treatment of onychomycosis.[16]

Table 3: In Vitro Activity of Ravuconazole against Dermatophytes



| Fungal<br>Species                  | Number of Isolates | MIC Range<br>(μg/mL) | MIC₅₀<br>(μg/mL)             | MIC <sub>90</sub><br>(μg/mL) | Reference(s |
|------------------------------------|--------------------|----------------------|------------------------------|------------------------------|-------------|
| Trichophyton rubrum                | 51                 | Not Specified        | 0.035<br>(Geometric<br>Mean) | Not Specified                | [10]        |
| Trichophyton<br>mentagrophyt<br>es | 20                 | Not Specified        | 0.035<br>(Geometric<br>Mean) | Not Specified                | [10]        |
| Microsporum canis                  | 1                  | ≤0.03                | Not Specified                | Not Specified                | [10]        |
| Dermatophyt es (total)             | 129                | 0.015-8.0            | Not Specified                | 0.5                          | [14][15]    |

### **Activity Against Other Fungi**

Ravuconazole has also shown in vitro activity against a variety of other clinically relevant fungi, including endemic mycoses and dematiaceous fungi.[11][17][18][19][20] It has demonstrated good activity against Cryptococcus neoformans and Histoplasma capsulatum.[4][20] However, its activity against certain species like Fusarium spp., Scedosporium prolificans, and some Mucorales is limited.[11][12]

Table 4: In Vitro Activity of Ravuconazole against Other Fungi



| Fungal<br>Species                   | Number of<br>Isolates | MIC Range<br>(μg/mL)                  | MIC₅₀<br>(μg/mL) | MIC <sub>90</sub><br>(μg/mL) | Reference(s |
|-------------------------------------|-----------------------|---------------------------------------|------------------|------------------------------|-------------|
| Cryptococcus neoformans             | 541                   | Not Specified                         | Not Specified    | Not Specified                | [4]         |
| Histoplasma capsulatum              | 1                     | 0.024                                 | Not Specified    | Not Specified                | [20]        |
| Rhizopus<br>oryzae                  | Not Specified         | Not Specified                         | 1.0              | Not Specified                | [11]        |
| Scedosporiu<br>m prolificans        | Not Specified         | Invariably inactive                   | Not Specified    | Not Specified                | [11]        |
| Fusarium spp.                       | 54                    | Active<br>against 9.3%<br>of isolates | >8               | Not Specified                | [11][12]    |
| Dematiaceou<br>s Fungi<br>(various) | 84                    | Not Specified                         | Not Specified    | Not Specified                | [18][19]    |

# In Vivo Efficacy

In vivo studies in various animal models of fungal infections have corroborated the potent in vitro activity of ravuconazole. It has shown efficacy in treating mucosal candidiasis, invasive aspergillosis, and systemic histoplasmosis.[17][20][21][22] In a murine model of disseminated Candida albicans infection, the 24-hour area under the concentration-time curve to MIC ratio (AUC/MIC) was identified as the key pharmacokinetic/pharmacodynamic parameter predicting efficacy.[23][24]

# **Experimental Protocols**

The in vitro antifungal susceptibility testing of ravuconazole has predominantly been performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[14][25] [26]



### **Broth Microdilution Method for Yeasts (CLSI M27)**

- Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar. A suspension
  is prepared in sterile saline and adjusted spectrophotometrically to match a 0.5 McFarland
  standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum
  concentration of 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/mL.[27]
- Antifungal Agent Preparation: Ravuconazole is serially diluted in RPMI 1640 medium in 96well microtiter plates to achieve a range of final concentrations.
- Incubation: The inoculated microtiter plates are incubated at 35°C for 48 to 72 hours.
- MIC Determination: The MIC is determined as the lowest concentration of ravuconazole that causes a prominent decrease in turbidity (approximately 80% reduction in growth) compared to the drug-free growth control well.[27]

# Broth Microdilution Method for Filamentous Fungi (CLSI M38)

- Inoculum Preparation: Conidia are harvested from fresh, mature cultures and a suspension is prepared in sterile saline containing 0.05% Tween 80. The suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL.
- Antifungal Agent Preparation: Similar to the yeast protocol, ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates.
- Incubation: The inoculated plates are incubated at 35°C for 48 to 72 hours.[11]
- MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits fungal growth.[11]

### Minimum Fungicidal Concentration (MFC) Determination

• Subculturing: Following MIC determination, a 10-20 μL aliquot is taken from each well showing no visible growth and subcultured onto a drug-free agar plate.



- Incubation: The agar plates are incubated at 35°C until growth is seen in the growth control subculture.
- MFC Determination: The MFC is defined as the lowest drug concentration that results in a 99% to 99.5% reduction in CFU/mL compared to the original inoculum, or yields ≤3 colonies.
   [28]

# Mechanism of Action and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of ravuconazole and a generalized workflow for determining its minimum inhibitory concentration.



Click to download full resolution via product page

Ravuconazole's inhibition of ergosterol biosynthesis.





Click to download full resolution via product page

Generalized workflow for MIC determination.

#### Conclusion

Ravuconazole is a promising triazole antifungal with a broad and potent spectrum of activity against a wide range of clinically significant fungi. Its excellent in vitro activity, particularly against resistant Candida species and various molds, coupled with demonstrated in vivo efficacy, highlights its potential as a valuable addition to the antifungal armamentarium. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of ravuconazole and other novel antifungal agents. Further clinical



investigation is warranted to fully elucidate its therapeutic role in the management of invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ravuconazole Doctor Fungus [drfungus.org]
- 2. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Research Portal [iro.uiowa.edu]
- 7. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of Aspergillus spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]

#### Foundational & Exploratory





- 16. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Ravuconazole in Treatment of Mucosal Candidosis in SCID Mice PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Ravuconazole in Treatment of Systemic Murine Histoplasmosis PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Efficacies of two new antifungal agents, the triazole ravuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo pharmacodynamics of a new triazole, ravuconazole, in a murine candidiasis model PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Pharmacodynamics of a New Triazole, Ravuconazole, in a Murine Candidiasis Model PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ravuconazole: A Technical Guide to its Antifungal Spectrum of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066598#ravuconazole-antifungal-spectrum-of-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com